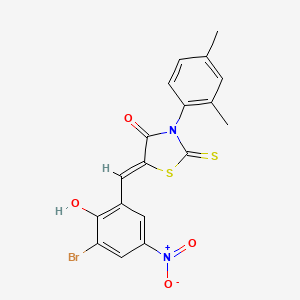
4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various chemical methods. Its mechanism of action involves the modulation of specific receptors in the brain, leading to various biochemical and physiological effects.
科学的研究の応用
4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as an antipsychotic agent. Studies have shown that this compound has a high affinity for dopamine receptors in the brain, which are implicated in the pathogenesis of schizophrenia. 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine has been shown to block the activity of these receptors, leading to a reduction in psychotic symptoms.
作用機序
The mechanism of action of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine involves the modulation of specific receptors in the brain. This compound has a high affinity for dopamine receptors, particularly the D2 receptor subtype. By binding to these receptors, 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine blocks the activity of dopamine, which is a neurotransmitter that is implicated in the pathogenesis of schizophrenia.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine are primarily related to its activity on dopamine receptors in the brain. By blocking the activity of these receptors, this compound leads to a reduction in psychotic symptoms such as hallucinations and delusions. Additionally, 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine has been shown to have anxiolytic and sedative effects, which may be beneficial in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine for lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of this compound is its potential for off-target effects, particularly on other neurotransmitter systems in the brain. Additionally, the synthesis of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine can be challenging, which may limit its availability for use in lab experiments.
将来の方向性
There are several future directions for research on 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine. One area of interest is the development of more efficient and scalable methods for its synthesis. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound on dopamine receptors in the brain. Finally, there is potential for the development of new therapeutic agents based on the structure of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine, which may have improved efficacy and fewer side effects compared to current antipsychotic drugs.
Conclusion
In conclusion, 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine is a promising compound for scientific research due to its potential therapeutic applications. Its high affinity for dopamine receptors in the brain makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and to develop more efficient methods for its synthesis.
合成法
Several methods have been reported for the synthesis of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine. One of the most commonly used methods involves the reaction of 4,6-dichloro-2-propylpyrimidine with 3-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using various chromatographic techniques.
特性
IUPAC Name |
4-methyl-6-(3-methylpiperidin-1-yl)-2-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-4-6-13-15-12(3)9-14(16-13)17-8-5-7-11(2)10-17/h9,11H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUAASZVEFRTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCCC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(3-methylpiperidin-1-yl)-2-propylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)


![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)

![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)